molecular formula C16H18N4O3S B2875797 5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-41-1

5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2875797
CAS No.: 868220-41-1
M. Wt: 346.41
InChI Key: CVQWZDHYNBBZPI-UHFFFAOYSA-N
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Description

The compound 5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a derivative of the thiazolo[3,2-b][1,2,4]triazole scaffold, a bicyclic heterocyclic system with nitrogen and sulfur atoms. This class of compounds is pharmacologically significant due to its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The target molecule features a 3-methoxyphenyl group and a morpholino (tetrahydro-1,4-oxazine) substituent, which likely modulate its physicochemical properties (e.g., solubility, bioavailability) and receptor interactions.

Synthetically, such compounds are typically prepared via cyclocondensation reactions of 1,2,4-triazole-3-thiol derivatives with electrophilic synthons like chloroacetic acid and aldehydes .

Properties

IUPAC Name

5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-22-12-4-2-3-11(9-12)13(19-5-7-23-8-6-19)14-15(21)20-16(24-14)17-10-18-20/h2-4,9-10,13,21H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWZDHYNBBZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of 360.43 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several triazole-tethered compounds and found that certain derivatives displayed IC50 values as low as 1.1 µM against MCF-7 (breast cancer), indicating potent anticancer properties .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The antimicrobial properties of thiazole and triazole derivatives have also been explored. Compounds similar to this compound have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives exhibited significant inhibition zones in disc diffusion assays .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, some triazole derivatives inhibit thymidylate synthase (TS), an enzyme vital for DNA synthesis in rapidly dividing cells. This inhibition can lead to apoptosis in cancer cells .

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), various thiazole and triazole derivatives were tested against a panel of 60 cancer cell lines. The study revealed that specific modifications in the chemical structure significantly enhanced anticancer activity. Notably, compounds with morpholino groups demonstrated improved selectivity and potency against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazolo-triazole compounds were tested for their antimicrobial efficacy using both broth microdilution and agar diffusion methods. The results indicated that compounds with methoxyphenyl substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria, suggesting potential for development into therapeutic agents for treating infections .

Scientific Research Applications

Compound Information

  • The compound "5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" has the molecular formula C18H22N4O3S and a molecular weight of 374.5 .

Components and Related Research

Due to the limited information specifically on the query compound, research on its components and related derivatives may provide insight into potential applications.

  • Thiazole derivatives: Thiazole derivatives are recognized as agents with diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties . El-Naggar et al. synthesized thiazole-hydrazine derivatives and found that some exhibited high potency as CDK2 inhibitors, even more so than roscovitine in some instances .
  • Morpholines: Morpholines are a structural motif found in a variety of compounds .
  • Pyrazolo-pyrimidine analogs: Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities. Some derivatives demonstrated potent inhibitory activity against CDK2/cyclin E and showed antiproliferative effects against MCF-7 and K-562 cancer lines without being toxic to normal cells .
  • Pyrazole-triaryl derivatives Shaker et al. designed, synthesized, and investigated a series of pyrazole-triaryl derivatives as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .

Potential Applications

Based on the related research, "this compound" may have potential applications in:

  • Cancer therapy: As thiazole and pyrazole derivatives have demonstrated anticancer properties and CDK2 inhibitory activity .
  • Drug discovery: As a structural motif in various compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological activity of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives is highly dependent on substituents at the C5 and C2 positions. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-b][1,2,4]triazol-6-ol Derivatives

Compound Name Substituents at C5/C2 Biological Activity Key Findings Reference
Target Compound C5: (3-Methoxyphenyl)(morpholino)methyl Not explicitly reported Morpholino enhances solubility; methoxy may improve CNS penetration
5-(3-Nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one (5b) C5: 3-Nitrobenzylidene; C2: 4-(4-chlorophenylsulfonyl)phenyl Antimicrobial (Gram-positive bacteria) Nitro group enhances electron-withdrawing effects, improving antimicrobial potency
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) C6: 4-Fluorophenyl Anticonvulsant (MES model) Fluorine’s electronegativity enhances CNS activity
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) C5: Furan-2-ylmethylene Antimicrobial Heteroaromatic furan improves membrane permeability
5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) C5: Cyclopropylamino Moderate antimicrobial activity Small alkyl groups reduce steric hindrance but limit potency
Antimicrobial Activity
  • Nitro- and Chloro-Substituted Derivatives (e.g., 5b, 5f) : Exhibit strong activity against Gram-positive bacteria (e.g., S. aureus) due to electron-withdrawing groups enhancing electrophilic interactions with bacterial enzymes .
  • Furan/Thiophene Derivatives (e.g., 2j, 2k) : Moderate to high antifungal activity, attributed to heteroaromatic rings disrupting fungal membrane integrity .
Anticancer Activity
  • Arylidene Derivatives (e.g., 269a–e) : Show potent cytotoxicity against cancer cell lines, with substituents like 3-nitrobenzylidene improving DNA intercalation or topoisomerase inhibition .
Anticonvulsant Activity
  • Fluoro- and Propoxyphenyl Derivatives (e.g., 3c, 5b) : Effective in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, likely via modulation of GABAergic pathways .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (NO₂, Cl): Enhance antimicrobial and anticancer activity by increasing electrophilicity .
  • Methoxy Group (3-Methoxyphenyl) : May balance lipophilicity and electron-donating effects, favoring receptor binding in neurological or anticancer applications .

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